molecular formula C19H19BrN2O B14068093 1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one

1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B14068093
M. Wt: 371.3 g/mol
InChI Key: PTDOPRDTPUNDCS-UHFFFAOYSA-N
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Description

1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. This particular compound features an indoline and piperidine ring system, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Ring: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Bromination: The indoline ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Spirocyclization: The brominated indoline undergoes a spirocyclization reaction with a suitable piperidine derivative to form the spiro compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds and indoline derivatives. Similar compounds include:

    1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one: Similar structure but with a chlorine atom instead of bromine.

    1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidin]-2-one: Similar structure but with a fluorine atom instead of bromine.

    Spiro[indoline-3,4’-piperidin]-2-one: Lacks the benzyl and bromine substituents.

The uniqueness of 1’-Benzyl-5-bromospiro[indoline-3,4’-piperidin]-2-one lies in its specific substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1'-benzyl-5-bromospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDOPRDTPUNDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=CC(=C3)Br)NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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